Tetramethylpyrimidine
Overview
Description
Tetramethylpyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular weight of 166.23 .
Synthesis Analysis
The synthesis of pyrimidines has been a topic of interest in many studies. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The chemical reactions of pyrimidines have been studied extensively. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Cardiovascular and Cerebrovascular Diseases
Tetramethylpyrazine, derived from Ligusticum wallichii, has been widely used in China for treating cardiovascular and cerebrovascular diseases for about 40 years. Its effectiveness in cardiovascular systems and the interest in its pharmacological action and clinical application have been noted. Tetramethylpyrazine has shown promise in multi-system treatments, particularly in cardiovascular health (Zhao, Liu, & Chen, 2016).
Neuroprotective Effects
Tetramethylpyrazine has been investigated for its potential in treating stroke, particularly in increasing survival rates in animal models of cerebral ischemia. It appears to be effective when administered prior to the induction of cerebral ischemia, indicating its preventative potential (Ho, Wen, & Lee, 1989).
Antioxidant and Anti-inflammatory Properties
In the context of cardiovascular diseases, Tetramethylpyrazine (TMP) is recognized for its antioxidant and anti-inflammatory properties. It has been used for about fifty years in China and Southeast Asian countries for preventing and treating cardiovascular diseases, with its cardioprotective effects being closely related to these properties (Guo, Liu, & Shi, 2016).
Blood-Brain Barrier Integrity
Research has shown that Tetramethylpyrazine can positively affect blood-brain barrier integrity in ischemia/reperfusion injury. It reduces neurological functional loss and brain edema, improving the integrity and function of the blood-brain barrier by inhibiting the JAK/STAT signaling pathway (Gong et al., 2019).
Anti-inflammatory Effect in Cerebral Ischemia
Tetramethylpyrazine has shown a global inhibitory effect on the cellular inflammatory response in a rat model of permanent cerebral ischemia. It exhibited neuroprotective effects against ischemic deficits and reduced pro-inflammatory cytokine expression after cerebral ischemia, suggesting its potential in mitigating inflammation-associated neurological damage (Kao et al., 2013).
Uterine Response
A study on the uterine effects of Tetramethylpyrazine revealed that it can reduce uterine diastolic tone and inhibit the response to oxytocin in a dose-dependent manner. This suggests potential applications in reducing uterine contractions and tone in pregnant women (Tuttle et al., 1989).
Future Directions
Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . This suggests that Tetramethylpyrimidine and other pyrimidine derivatives may have potential for future therapeutic applications.
Properties
IUPAC Name |
2,4,5,6-tetramethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)9-8(4)10-7(5)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLWWYQPSUNZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544101 | |
Record name | Tetramethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-80-0 | |
Record name | Tetramethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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